(5-(4-Fluorophenyl)furan-2-carbonyl)-L-aspartic acid
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Overview
Preparation Methods
The synthesis of compound 130 involves several steps, starting with the preparation of the furan ring and subsequent functionalization to introduce the fluorophenyl group. The final step involves the coupling of the furan derivative with L-aspartic acid under specific reaction conditions
Chemical Reactions Analysis
Compound 130 undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with suitable nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Compound 130 has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of furan derivatives.
Biology: It serves as a tool to investigate the role of succinate receptors in cellular processes.
Medicine: Potential therapeutic applications are being explored due to its agonistic activity on succinate receptors.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of compound 130 involves its binding to the succinate receptor, where it acts as a partial agonist. This binding leads to the accumulation of inositol trisphosphate (IP3) and subsequent activation of downstream signaling pathways . The molecular targets and pathways involved include the succinate receptor and associated G-protein coupled receptor signaling cascades.
Comparison with Similar Compounds
Compound 130 can be compared with other similar compounds, such as:
(5-(4-Chlorophenyl)furan-2-carbonyl)-L-aspartic acid: Similar structure but with a chlorine atom instead of fluorine.
(5-(4-Methylphenyl)furan-2-carbonyl)-L-aspartic acid: Similar structure but with a methyl group instead of fluorine. These compounds share similar chemical properties but differ in their specific interactions with biological targets, highlighting the unique activity of compound 130.
Properties
Molecular Formula |
C15H12FNO6 |
---|---|
Molecular Weight |
321.26 g/mol |
IUPAC Name |
(2S)-2-[[5-(4-fluorophenyl)furan-2-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C15H12FNO6/c16-9-3-1-8(2-4-9)11-5-6-12(23-11)14(20)17-10(15(21)22)7-13(18)19/h1-6,10H,7H2,(H,17,20)(H,18,19)(H,21,22)/t10-/m0/s1 |
InChI Key |
DXDJHKUZMNAXTM-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)N[C@@H](CC(=O)O)C(=O)O)F |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC(CC(=O)O)C(=O)O)F |
Origin of Product |
United States |
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